Cas no 218131-32-9 (3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride)

3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,3-(1H-imidazol-1-ylmethyl)-, hydrochloride (1:1)
- 3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride
- 3-(imidazol-1-ylmethyl)benzoic acid,hydrochloride
- 3-IMIDAZOL-1-YLMETHYL-BENZOIC ACID HYDROCHLORIDE
- AG-A-60840
- CC43251
- CTK7I8638
- KB-69741
- MolPort-000-143-258
- RP05792
- SBB099000
- 3-(imidazol-1-ylmethyl)benzoic acid;hydrochloride
- AKOS015849767
- 3-((1H-Imidazol-1-yl)methyl)benzoic acid hydrochloride
- W-206680
- 3-[(1H-imidazol-1-yl)methyl]benzoic acid hydrochloride
- 218131-32-9
- MS-22385
- 3-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1)
- 3-((1H-Imidazol-1-yl)methyl)benzoicacidhydrochloride
- EN300-190349
- 3-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride, AldrichCPR
- DTXSID30594523
- MFCD08690248
- G30088
- 3-(imidazol-1-ylmethyl)benzoic acid hydrochloride
- 3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride
-
- MDL: MFCD08690248
- インチ: InChI=1S/C11H10N2O2.ClH/c14-11(15)10-3-1-2-9(6-10)7-13-5-4-12-8-13;/h1-6,8H,7H2,(H,14,15);1H
- InChIKey: YTCNDYWVEAFCMT-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)C(=O)O)CN2C=CN=C2.Cl
計算された属性
- せいみつぶんしりょう: 238.05100
- どういたいしつりょう: 238.0509053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 233
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
じっけんとくせい
- ゆうかいてん: 205 °C
- ふってん: 468°Cat760mmHg
- フラッシュポイント: 236.8°C
- PSA: 55.12000
- LogP: 2.43160
3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride セキュリティ情報
3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB224827-1 g |
3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride |
218131-32-9 | 1g |
€245.50 | 2022-03-04 | ||
TRC | I386120-250mg |
3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride |
218131-32-9 | 250mg |
$ 230.00 | 2022-06-04 | ||
TRC | I386120-50mg |
3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride |
218131-32-9 | 50mg |
$ 70.00 | 2022-06-04 | ||
Chemenu | CM416334-5g |
3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride |
218131-32-9 | 95%+ | 5g |
$852 | 2023-01-19 | |
abcr | AB224827-10g |
3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride; . |
218131-32-9 | 10g |
€1492.00 | 2025-02-15 | ||
Aaron | AR00C2IC-2.5g |
3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride |
218131-32-9 | 95% | 2.5g |
$380.00 | 2025-01-24 | |
A2B Chem LLC | AF62024-50mg |
3-((1H-Imidazol-1-yl)methyl)benzoic acid hydrochloride |
218131-32-9 | 95% | 50mg |
$65.00 | 2024-04-20 | |
abcr | AB224827-5g |
3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride; . |
218131-32-9 | 5g |
€799.00 | 2025-02-15 | ||
A2B Chem LLC | AF62024-10g |
3-((1H-Imidazol-1-yl)methyl)benzoic acid hydrochloride |
218131-32-9 | 95% | 10g |
$1083.00 | 2024-04-20 | |
1PlusChem | 1P00C2A0-50mg |
3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride |
218131-32-9 | 95% | 50mg |
$67.00 | 2025-03-30 |
3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride 関連文献
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochlorideに関する追加情報
3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride: A Comprehensive Overview
3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride (CAS No. 218131-32-9) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Imidazolylmethyl Benzoic Acid Hydrochloride, has garnered attention due to its unique structural features and potential therapeutic properties. In this article, we will delve into the chemical structure, synthesis, biological activities, and recent research developments surrounding this compound.
The chemical structure of 3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride is characterized by a benzoic acid moiety linked to an imidazole ring through a methyl group. The presence of the imidazole ring imparts several interesting properties to the molecule, including its ability to form hydrogen bonds and coordinate with metal ions. These features make it a valuable scaffold for the design of bioactive molecules.
The synthesis of 3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride can be achieved through various routes, but one common method involves the reaction of 3-bromomethylbenzoic acid with imidazole in the presence of a base, followed by hydrochlorination. This synthetic approach has been optimized to yield high purity and yield, making it suitable for large-scale production and further research applications.
In terms of biological activities, 3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride has shown promising results in several areas. One notable application is its potential as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are a class of compounds that have gained significant attention for their role in epigenetic regulation and their potential in cancer therapy. Recent studies have demonstrated that 3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride can effectively inhibit HDAC activity, leading to changes in gene expression and cell cycle regulation in cancer cells.
Beyond its role as an HDAC inhibitor, 3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many diseases, including autoimmune disorders and chronic conditions. Research has shown that this compound can modulate the activity of pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models. These findings suggest that 3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride may have therapeutic potential in treating inflammatory diseases.
The pharmacokinetic properties of 3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride have also been studied to understand its behavior in biological systems. Studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as a drug candidate. Additionally, its low toxicity and high selectivity for target proteins make it an attractive option for drug discovery efforts.
In the realm of clinical research, several preclinical studies have been conducted to evaluate the safety and efficacy of 3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride. These studies have demonstrated promising results in animal models of cancer and inflammatory diseases. For example, one study published in the Journal of Medicinal Chemistry reported that treatment with this compound led to significant tumor regression in mice with human xenografts. Another study published in the Journal of Pharmacology and Experimental Therapeutics showed that it effectively reduced inflammation in rodent models of arthritis.
The future prospects for 3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride are promising. Ongoing research is focused on optimizing its chemical structure to enhance its potency and selectivity. Additionally, efforts are being made to develop novel delivery systems to improve its bioavailability and therapeutic index. These advancements could lead to new treatments for a variety of diseases where HDAC inhibition or anti-inflammatory effects are beneficial.
In conclusion, 3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride (CAS No. 218131-32-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, biological activities, and favorable pharmacokinetic properties make it an attractive candidate for further development as a therapeutic agent. As research continues to advance, we can expect to see more innovative applications of this compound in the coming years.
218131-32-9 (3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride) 関連製品
- 881079-06-7(5-chloro-3-hydroxy-3-(2-oxopropyl)-1-{2-(prop-2-en-1-yloxy)phenylmethyl}-2,3-dihydro-1H-indol-2-one)
- 37535-50-5((2R)-2-amino-3-(pyridin-4-yl)propanoic acid)
- 2320956-48-5(2-(1H-1,3-benzodiazol-1-yl)-1-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one)
- 1061692-74-7(1-(2-phenylethenesulfonyl)-N-(quinolin-3-yl)piperidine-4-carboxamide)
- 2171158-33-9((2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}-3-hydroxypropanoic acid)
- 1358954-08-1(N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)
- 1197956-24-3(4-(Dimethylphosphoryl)-2-methylaniline)
- 1805841-40-0(4-(Chloromethyl)-3-ethylphenylhydrazine)
- 101342-45-4(4-epi-Chlortetracycline Hydrochloride (>90%))
- 2034423-38-4(2-bromo-5-methoxy-N-{5-methyl-2-phenyl-1,3oxazolo5,4-bpyridin-6-yl}benzamide)
